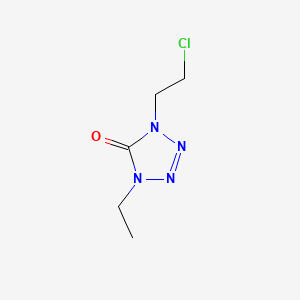

1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-4-ethyltetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJGMKAXXTOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N(N=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988788 | |

| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69049-03-2 | |

| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a specialized tetrazolone derivative identified by the CAS Number 69049-03-2 .[1][2][3][4][5][] We will delve into its chemical and physical properties, detailed synthetic pathways, and critical applications, particularly its role as a pivotal intermediate in the synthesis of potent opioid analgesics. Furthermore, this document outlines the compound's mechanism of action, analytical characterization techniques, and essential safety and handling protocols, offering a holistic resource for professionals in the fields of chemical synthesis and pharmaceutical development.

Physicochemical Properties

This compound is an organic compound whose structural integrity and reactivity are central to its utility.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 69049-03-2 | [1][2][3] |

| Molecular Formula | C₅H₉ClN₄O | [1][2][3][5] |

| Molecular Weight | 176.61 g/mol | [1][2] |

| Density | ~1.45 g/cm³ | [1] |

| Boiling Point | ~206.6°C at 760 mmHg | [1] |

| Flash Point | ~78.8°C | [1] |

| EINECS Number | 273-845-8 | [5][7] |

| InChI Key | CKOJGMKAXXTOLV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of this tetrazolone derivative is typically achieved through a robust two-step process.[1] Understanding the causality behind each step is crucial for optimizing yield and purity.

Step 1: Cyclization to form the Tetrazol-5-one Core

The foundational step involves the formation of the tetrazol-5-one ring. This is accomplished via a cyclization reaction between ethyl isocyanate and sodium azide.

-

Rationale : Ethyl isocyanate provides the ethyl group at the N4 position and the carbonyl group. Sodium azide serves as the source for the three nitrogen atoms required to complete the tetrazole ring. The reaction is typically catalyzed by a Lewis acid, such as Aluminum Chloride (AlCl₃), in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The catalyst activates the isocyanate, making it more susceptible to nucleophilic attack by the azide ion.

Step 2: Alkylation to Introduce the Chloroethyl Group

The second step is the N-alkylation of the newly formed 1-ethyl-1,4-dihydro-5H-tetrazol-5-one intermediate. This introduces the reactive 2-chloroethyl side chain.

-

Rationale : The intermediate is alkylated using an agent like 1-chloro-2-bromoethane or 1,2-dichloroethane.[1] The choice of a di-halogenated alkane is strategic; one halogen serves as the leaving group for the alkylation, while the other (chlorine) remains on the ethyl chain for subsequent reactions. The reaction is performed in a solvent such as 4-methyl-2-pentanone or DMF, often in the presence of bases like sodium carbonate (Na₂CO₃) and potassium iodide (KI).[1] KI can facilitate the reaction through the Finkelstein reaction, where the more reactive iodide ion transiently replaces the bromide or chloride, leading to a faster substitution. A phase transfer catalyst like tetrabutylammonium bromide (TBAB) may also be employed to enhance the reaction rate between the aqueous and organic phases.[1]

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for the target compound.

Applications in Pharmaceutical Development

The primary and most significant application of this compound is its role as a key building block in the synthesis of advanced pharmaceutical compounds, particularly potent opioid analgesics.[1]

Core Intermediate for Alfentanil Synthesis

This compound is a critical precursor in the multi-step synthesis of Alfentanil, a powerful and short-acting synthetic opioid.[1] The chloroethyl group on the tetrazolone is specifically designed for its reactivity in nucleophilic substitution reactions.[1] In the synthesis of Alfentanil, it functions as a potent alkylating agent, reacting with a piperidine derivative, such as 4-(phenylamino)-4-(methoxymethyl)piperidine, to introduce the complete tetrazol-5-one moiety.[1] This alkylation step is a cornerstone of the entire synthetic pathway, forming the core structure of the final drug molecule.

The process is visualized in the diagram below.

Caption: Role as an intermediate in Alfentanil synthesis.

Broader Research Applications

Beyond its established role in opioid synthesis, this compound is utilized in broader scientific research:

-

Medicinal Chemistry : It serves as a versatile building block for creating more complex molecules with potential therapeutic value, including antimicrobial and anticancer agents.[1]

-

Chemical Industry : It is a precursor for the synthesis of various specialty chemicals and new materials.[1]

Mechanism of Action and Biological Relevance

The biological activity of this compound is intrinsically linked to the reactivity of its chloroethyl group. This functional group can act as an alkylating agent, forming covalent bonds with nucleophilic sites found in biological macromolecules like proteins and DNA.[1] This mechanism of alkylation can lead to the disruption of essential cellular processes, a mode of action similar to that of some chemotherapeutic agents.[1] The tetrazole ring itself is a well-known pharmacophore, recognized for its diverse biological activities.[1]

Analytical Characterization

To ensure the identity, purity, and quality of the compound for research and development, a suite of analytical techniques is employed. While specific methodologies can vary, standard characterization includes:

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound and to separate it from starting materials, byproducts, or impurities. A reverse-phase HPLC method is often suitable.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS) : Confirms the molecular weight (176.61 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[1]

These analytical methods are crucial for validating the successful synthesis and ensuring the material meets the high-purity standards required for pharmaceutical applications.[1]

Safety, Handling, and Storage

Proper handling of this compound is imperative. The compound is intended for industrial and scientific research use only.[1][4][7]

Hazard Identification and Precautionary Statements

According to GHS classifications, this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection : Use impervious, flame-resistant clothing and appropriate gloves.[7]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7]

First-Aid Measures

-

Inhalation : Move the individual to fresh air.[7]

-

Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with water.[7]

-

Eye Contact : Rinse eyes with pure water for at least 15 minutes.[7]

-

Ingestion : Rinse the mouth with water.[7]

Storage and Stability

-

Storage : Store at room temperature in a well-ventilated place.[2]

-

Stability : The product is generally chemically stable under standard ambient conditions.

-

Incompatible Materials : Avoid strong oxidizing agents.[9]

Conclusion

This compound is a compound of significant value in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with the strategic reactivity of its chloroethyl group, establishes it as an indispensable intermediate in the production of vital pharmaceuticals like Alfentanil. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in research and development.

References

-

This compound - LookChem. [Link]

-

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies. [Link]

-

This compound | Chemical Name - Pharmaffiliates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 69049-03-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a heterocyclic compound known primarily as a key intermediate in the synthesis of the potent opioid analgesic Alfentanil, presents a compelling case for further mechanistic investigation.[1] Its unique chemical architecture, featuring both a reactive chloroethyl moiety and a biologically relevant tetrazolone core, suggests a multifaceted mechanism of action that extends beyond its established role in synthetic chemistry. This technical guide synthesizes the available evidence, proposes putative mechanisms of action, and provides a comprehensive framework for experimental validation. We will delve into its potential as an alkylating agent and explore the independent pharmacological contributions of the tetrazolone ring, offering a roadmap for researchers to unlock the full therapeutic potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

This compound (CAS 69049-03-2) is a tetrazolone derivative that has largely remained in the shadow of its more famous downstream product, Alfentanil.[2][3] However, a closer examination of its structure reveals a molecule with inherent potential for biological activity. The presence of a chloroethyl group, a known electrophilic warhead, immediately suggests the capacity for covalent interactions with biological macromolecules.[1] Furthermore, the tetrazole ring system is a well-established pharmacophore in medicinal chemistry, known to confer a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] This guide posits that this compound is not merely a passive building block but a molecule with a potentially rich and complex mechanism of action worthy of dedicated study.

The Dual-Threat Hypothesis: Two Putative Mechanisms of Action

The core of our mechanistic hypothesis lies in the dual functionality of the molecule: the alkylating potential of the chloroethyl arm and the intrinsic bioactivity of the tetrazolone core.

Mechanism A: The Chloroethyl Group as a Covalent Modifier

The most direct putative mechanism of action stems from the reactivity of the 2-chloroethyl substituent. This functional group is a classic electrophile, capable of participating in nucleophilic substitution reactions with electron-rich moieties found in biological systems.

The Proposed Alkylating Cascade:

-

Intramolecular Cyclization: In an aqueous environment, the nitrogen atom of the tetrazole ring can attack the carbon bearing the chlorine atom, forming a highly reactive aziridinium-like intermediate. This is a common mechanism for nitrogen mustards and other chloroethyl-containing compounds.[5]

-

Nucleophilic Attack: This strained, positively charged intermediate is then highly susceptible to attack by biological nucleophiles. Key targets within the cell include:

-

DNA: The N7 position of guanine and the N3 position of adenine are particularly susceptible to alkylation. This can lead to DNA damage, cross-linking, and the induction of apoptosis, a mechanism central to many chemotherapeutic agents.[6]

-

Proteins: The nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) can be readily alkylated. This covalent modification can lead to enzyme inhibition, disruption of protein-protein interactions, and altered signal transduction.

-

This proposed alkylating mechanism suggests that this compound could have applications in oncology or as a chemical probe to covalently label and identify novel drug targets.

Diagrammatic Representation of the Proposed Alkylating Mechanism:

Caption: Proposed alkylating mechanism of action.

Mechanism B: The Tetrazolone Core as a Bioactive Scaffold

Independent of the reactive chloroethyl group, the tetrazolone ring itself is a privileged scaffold in medicinal chemistry. Tetrazole derivatives have been successfully developed as inhibitors of various enzymes and receptors.

Potential Targets of the Tetrazolone Moiety:

-

Enzyme Inhibition: The tetrazole ring can act as a bioisostere for a carboxylic acid group, enabling it to interact with the active sites of enzymes that recognize carboxylate substrates.[7] Recent studies have highlighted tetrazole derivatives as potent inhibitors of enzymes like:

-

Cyclooxygenases (COX): Certain tetrazole-containing compounds have demonstrated selective inhibition of COX-2, suggesting potential anti-inflammatory applications.[7][8]

-

Carbonic Anhydrases (CAs): The tetrazole moiety has been identified as a novel zinc-binding group, leading to the development of potent and selective carbonic anhydrase inhibitors.[9][10]

-

-

Receptor Modulation: The electronic properties of the tetrazole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with receptor binding pockets. This could lead to agonistic or antagonistic effects on a range of cellular receptors.

A Framework for Experimental Validation

To rigorously test these dual mechanistic hypotheses, a multi-pronged experimental approach is necessary. The following sections outline key experimental workflows.

Validating the Alkylating Mechanism

Objective: To determine if this compound acts as an alkylating agent and to identify its primary biological targets.

Experimental Protocol: DNA Alkylation Assay

-

Incubation: Incubate supercoiled plasmid DNA with varying concentrations of the compound in a physiologically relevant buffer at 37°C.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. Alkylation will lead to strand breaks, converting the supercoiled form to relaxed circular and linear forms.

-

Quantification: Quantify the different DNA forms to determine the extent of DNA damage as a function of compound concentration.

Experimental Protocol: Protein Alkylation and Target Identification

-

Cell Lysate Incubation: Treat a relevant cell lysate with the compound.

-

Mass Spectrometry: Employ mass spectrometry-based proteomics to identify proteins that have been covalently modified by the compound. Look for a mass shift corresponding to the addition of the ethyl-tetrazolone moiety.

-

Target Validation: Once potential protein targets are identified, validate the interaction using techniques such as Western blotting with antibodies specific to the modified protein or by expressing and purifying the target protein for in vitro binding and activity assays.

Diagrammatic Representation of the Alkylation Validation Workflow:

Caption: Workflow for validating the alkylating mechanism.

Interrogating the Bioactivity of the Tetrazolone Core

Objective: To assess the intrinsic pharmacological activity of the tetrazolone scaffold, independent of the chloroethyl group.

Synthesis of a Control Compound: To isolate the effects of the tetrazolone core, it is essential to synthesize a control compound where the chloroethyl group is replaced with a non-reactive ethyl group: 1,4-diethyl-1,4-dihydro-5H-tetrazol-5-one.

Experimental Protocol: Enzyme Inhibition Screening

-

Panel Screening: Screen both the parent compound and the diethyl control against a panel of relevant enzymes, such as COX-1/COX-2 and various carbonic anhydrase isoforms.

-

IC50 Determination: For any identified "hits," perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Protocol: Cellular Phenotypic Screening

-

Assay Panel: Utilize a panel of cell-based assays to assess the effects of the parent compound and the diethyl control on various cellular processes, such as proliferation, apoptosis, and inflammation.

-

Dose-Response Analysis: Generate dose-response curves to determine the potency of each compound in the phenotypic assays.

-

Comparative Analysis: A significant difference in activity between the parent compound and the diethyl control would suggest a primary role for the alkylating mechanism, while similar activity would point towards the importance of the tetrazolone core.

| Experimental Approach | Parent Compound | Diethyl Control Compound | Interpretation of Outcome |

| Enzyme Inhibition | Active | Active | Tetrazolone core is the primary driver of inhibition. |

| Active | Inactive | Chloroethyl group is essential for activity (potential covalent inhibition). | |

| Cellular Viability | Potent Cytotoxicity | Minimal Cytotoxicity | Alkylation is the primary mechanism of cell death. |

| Potent Cytotoxicity | Potent Cytotoxicity | Tetrazolone core contributes significantly to cytotoxicity. |

Future Directions and Therapeutic Implications

The systematic elucidation of the mechanism of action of this compound could open up new avenues for therapeutic development.

-

Oncology: If the alkylating mechanism is confirmed to be potent and selective for cancer cells, this compound could serve as a lead for the development of novel anticancer agents.

-

Inflammatory Diseases: Should the tetrazolone core demonstrate significant and selective inhibition of inflammatory enzymes like COX-2, it could be explored as a novel anti-inflammatory drug.

-

Chemical Biology: As a covalent modifier, this molecule could be developed into a powerful chemical probe for identifying and validating new drug targets.

Conclusion

This compound stands at a fascinating crossroads of synthetic chemistry and pharmacology. While its role as a precursor to Alfentanil is well-established, its own biological potential remains largely untapped. By systematically investigating the dual hypotheses of an alkylating mechanism and the intrinsic bioactivity of the tetrazolone core, researchers can unlock the true nature of this molecule. The experimental frameworks provided in this guide offer a clear path forward for these investigations, which hold the promise of transforming a humble intermediate into a valuable therapeutic lead or a powerful research tool.

References

- Ahmed, N., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1565.

- Al-Ghorbani, M., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820.

- Angeli, A., et al. (2023). Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases. Archiv der Pharmazie, e2300277.

- Angeli, A., et al. (2022). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. ACS Medicinal Chemistry Letters, 13(7), 1147–1153.

- Chabner, B. A., & Roberts, T. G., Jr. (2005). Alkylating Agents. In The Oncologist, 10(4), 241-252.

-

Synthesis and Chemical Behavior of N-(2-Chloroethyl)O-alkyl-3-methyl-1,2-butadienephosphoniates | Semantic Scholar. (2005). Retrieved January 18, 2026, from [Link]

- Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301.

-

Alkylating agents in chemotherapy | Research Starters - EBSCO. (n.d.). Retrieved January 18, 2026, from [Link]

- Palmer, P. P., et al. (2011). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 3(2), 163-193.

- Van Bever, W. F., et al. (1986). Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic. Journal of Medicinal Chemistry, 29(11), 2290-2297.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 6. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 7. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

An In-Depth Technical Guide to the Biological Activity of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Abstract

This technical guide provides a comprehensive examination of this compound (CAS: 69049-03-2), a heterocyclic compound featuring a reactive chloroethyl group. The tetrazole core is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids and appearing in numerous therapeutic agents.[1][2][3] This document synthesizes current understanding and outlines a practical framework for investigating the compound's biological potential. We will delve into its postulated mechanism of action, detail robust experimental protocols for assessing its activity, and discuss the interpretation of potential findings. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic utility of this and related compounds.

Introduction to the Tetrazolone Scaffold

The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4] Its unique physicochemical properties, including metabolic stability and an acidic nature comparable to carboxylic acids, make it an invaluable functional group in drug design.[2][3] Derivatives of tetrazole have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2][4][5]

This compound belongs to the 1,4-disubstituted tetrazolinone class. The defining feature of this specific molecule is the presence of a 2-chloroethyl substituent, a moiety known to function as an alkylating agent. This suggests a mechanism of action predicated on the formation of covalent bonds with biological macromolecules, a strategy employed by many successful chemotherapeutic agents. This guide will explore the implications of this structural feature and provide the methodologies to rigorously test this hypothesis.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's structure is critical for interpreting its biological activity.

Caption: Chemical Structure of the title compound.

The synthesis is typically achieved via a two-step process involving the cyclization of ethyl isocyanate with sodium azide to form the tetrazolone core, followed by alkylation with a chloroethylating agent like 1-chloro-2-bromoethane.[10] This synthetic accessibility makes it a viable candidate for further derivatization and structure-activity relationship (SAR) studies.

Postulated Mechanism of Action: Covalent Alkylation

The primary hypothesis for the biological activity of this compound is its function as an alkylating agent. The chloroethyl group is an electrophilic moiety that can react with nucleophilic sites found in essential biological macromolecules.[10]

Causality of Alkylation: The carbon-chlorine bond is polarized, leaving the carbon atom attached to the chlorine with a partial positive charge. This makes it susceptible to attack by electron-rich nucleophiles, such as the thiol groups of cysteine residues in proteins or the nitrogen atoms in the purine and pyrimidine bases of DNA. This covalent modification can lead to the inactivation of critical enzymes or the disruption of DNA replication and transcription, ultimately triggering cellular apoptosis or necrosis.[10][11]

Caption: Postulated alkylation mechanism of action.

This mechanism is analogous to that of established nitrogen mustard-based chemotherapeutics. Therefore, the most probable and potent biological activity to investigate is cytotoxicity, particularly against rapidly proliferating cells such as cancer cell lines.

Methodologies for Biological Evaluation

To validate the hypothesized activity, a tiered approach employing a series of robust in vitro assays is recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining a compound's ability to cause cell death and are a critical first step in drug discovery.[11][12] The goal is to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

Recommended Assay: LDH Release Assay

-

Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[11] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[11] Measuring the amount of LDH in the supernatant provides a direct and quantitative measure of cell death. This is often preferred over metabolic assays (like MTT) which can be confounded by compounds that affect cellular metabolism without directly killing the cell.[13]

Step-by-Step Protocol: LDH Cytotoxicity Assay

-

Cell Seeding: Plate a chosen cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls Setup (Self-Validation):

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (represents 0% cytotoxicity).

-

Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the final step (represents 100% cytotoxicity).

-

Medium Background Control: Wells with medium but no cells to measure background LDH levels.

-

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

-

Assay Execution:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs) Plot the % cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Experimental workflow for the LDH cytotoxicity assay.

Enzyme Inhibition Assay

If a specific enzyme is a hypothesized target, a direct inhibition assay is necessary.[14][15] This protocol provides a general framework that can be adapted.

Step-by-Step Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare stock solutions of the purified enzyme, its specific substrate, the test compound, and a known inhibitor (positive control) in an appropriate assay buffer.[15]

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Assay buffer.

-

Varying concentrations of the test compound or positive control.

-

A fixed concentration of the enzyme.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[15]

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the formation of the product (via absorbance or fluorescence) at regular intervals.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition relative to the vehicle control (no inhibitor).

-

Plot the data using appropriate models (e.g., Lineweaver-Burk plot) to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[15][16]

-

Receptor Binding Assay

To determine if the compound interacts with a specific cell surface or nuclear receptor, a competitive binding assay is the gold standard.[17][18]

Principle of Causality: This assay measures the ability of the test compound to displace a high-affinity radiolabeled or fluorescently-labeled ligand that is known to bind to the receptor of interest.[17][19] The degree of displacement is proportional to the binding affinity of the test compound.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Reagent Preparation: Prepare a source of the receptor (e.g., cell membrane preparations), a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and serial dilutions of the unlabeled test compound.[18]

-

Incubation: In assay tubes or plates, combine the receptor preparation, radiolabeled ligand, and the test compound dilutions. Incubate the mixture to allow binding to reach equilibrium.

-

Controls Setup (Self-Validation):

-

Total Binding: Receptor + Radiolabeled Ligand (no competitor).

-

Non-specific Binding: Receptor + Radiolabeled Ligand + a high concentration of a known unlabeled ligand to saturate the receptors.

-

-

Separation: Rapidly separate the bound from the free radioligand. The most common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[18][19]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be calculated.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Example Cytotoxicity Data Summary

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) ± SD |

|---|---|---|---|

| MCF-7 | This compound | 48 | Value |

| HeLa | This compound | 48 | Value |

| A549 | This compound | 48 | Value |

| Doxorubicin (Control) | 48 | Value |

Table 2: Example Enzyme Inhibition Data Summary

| Enzyme Target | Compound | Mode of Inhibition | Kᵢ (nM) ± SD |

|---|---|---|---|

| Kinase X | This compound | e.g., Covalent | Value |

| Protease Y | This compound | e.g., Covalent | Value |

| Staurosporine (Control) | Kinase X | e.g., Competitive | Value |

Future Directions and Conclusion

The available evidence strongly suggests that this compound warrants investigation as a potential cytotoxic agent due to its inherent alkylating capability.[10]

Recommended Future Research:

-

Broad-Spectrum Screening: Evaluate the compound against a diverse panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism Confirmation: Conduct experiments to confirm covalent bond formation, for example, using mass spectrometry to identify adducts with purified proteins or DNA.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the ethyl group at the N4 position or the chloroethyl group at the N1 position to optimize potency and selectivity.

-

Antimicrobial Screening: Given the broad activity of tetrazoles, screen the compound against a panel of pathogenic bacteria and fungi.[4][20]

References

- This compound - Benchchem.

- A standard operating procedure for an enzymatic activity inhibition assay - PubMed.

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - NIH.

- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework - Benchchem.

- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central.

- Receptor Binding Assays - Multiwell Plates.

- Synthesis, characterization and biological evaluation of tetrazole derivatives - International Journal of Advanced Chemistry Research.

- In vitro receptor binding assays: General methods and considerations - ResearchGate.

- Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH.

- Cytotoxicity Assays | Thermo Fisher Scientific - US.

- Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab.

- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.

- Receptor-Ligand Binding Assay - Mtoz Biolabs.

- (PDF) Biological activities importance of Tetrazole derivatives - ResearchGate.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Receptor-Ligand Binding Assays - Labome.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed.

- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.

- Enzyme Inhibition lab protocol 2.pdf - Atlas.

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research.

- This compound - CymitQuimica.

- This compound - Echemi.

- This compound | 69049-03-2 - ChemicalBook.

- This compound - LookChem.

- Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications.

- 5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- - Substance Details - EPA.

- 69049-03-2(this compound) Product Description.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- This compound Safety Data Sheets - Echemi.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound [cymitquimica.com]

- 9. 69049-03-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 12. nebiolab.com [nebiolab.com]

- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. chemistryjournals.net [chemistryjournals.net]

A Senior Application Scientist's Guide to the Synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one and its Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,4-Disubstituted Tetrazol-5-ones in Drug Discovery

In the landscape of modern medicinal chemistry, the tetrazole ring system stands out as a uniquely versatile scaffold. Comprising a five-membered ring with four nitrogen atoms, this heterocycle possesses electronic characteristics and a steric profile that make it an exceptional functional group in drug design.[1][2] A particularly valuable application is the use of tetrazole derivatives, specifically tetrazol-5-ones, as bioisosteres of carboxylic acids.[3][4] This substitution can significantly enhance a drug candidate's metabolic stability and improve crucial pharmacokinetic properties by replacing a metabolically labile acidic proton.[5]

Within this class of compounds, 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones are key synthetic intermediates. The subject of this guide, 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No: 69049-03-2), is a premier example of such a building block.[6][7][8] Its structure incorporates the stable tetrazolone core, an ethyl group at the N4 position, and, critically, a reactive 2-chloroethyl group at the N1 position. This chloroethyl "handle" allows for straightforward derivatization, making the molecule a cornerstone for constructing more complex pharmaceutical agents, most notably as a key precursor in the synthesis of the potent short-acting opioid analgesic, Alfentanil.[9][10] This guide provides a detailed examination of its synthesis, the underlying chemical principles, and its application in creating advanced derivatives.

Core Synthetic Strategy: A Two-Step Pathway to the Target Intermediate

The most robust and widely adopted synthesis of this compound is an efficient two-step process. This pathway is prized for its reliability and the high purity of the final product. The strategy involves first constructing the N-ethyl tetrazolone core and then introducing the chloroethyl side chain via selective alkylation.

Part A: Formation of the Tetrazolone Core via [3+2] Cycloaddition

The foundational step is the creation of the 1-ethyl-1,4-dihydro-5H-tetrazol-5-one intermediate. This is achieved through a [3+2] cycloaddition reaction, a powerful method for forming five-membered heterocyclic rings.[4][11] In this specific application, ethyl isocyanate reacts with an azide source, typically sodium azide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), in an anhydrous solvent like tetrahydrofuran (THF).[9]

-

Causality Behind Experimental Choices:

-

Ethyl Isocyanate: Serves as the two-atom component, providing the carbonyl carbon and the ethyl-substituted nitrogen for the ring.

-

Sodium Azide & AlCl₃: Sodium azide is the azide source, but the azide anion itself is not sufficiently reactive. The Lewis acid, AlCl₃, coordinates with the azide, forming a more reactive aluminum azide complex in situ, which readily participates in the cycloaddition.[12]

-

Anhydrous THF: The reaction is highly sensitive to moisture. Water can react with the isocyanate and the Lewis acid, leading to unwanted side products and reduced yield. THF is an ideal aprotic solvent that effectively solvates the reactants.

-

Part B: Selective N-Alkylation to Introduce the Chloroethyl Moiety

With the 1-ethyl-tetrazol-5-one core synthesized, the next step is the crucial N-alkylation to introduce the 2-chloroethyl group. This is a nucleophilic substitution reaction where the tetrazolone anion attacks an alkylating agent. The key to this step's success is achieving high regioselectivity, favoring alkylation at the N4 position to yield the desired 1,4-disubstituted product.[13]

A highly effective method involves alkylating the intermediate with 1-chloro-2-bromoethane in a solvent like 4-methyl-2-pentanone, using sodium carbonate (Na₂CO₃) as a base and potassium iodide (KI) as a catalyst.[9]

-

Causality Behind Experimental Choices:

-

1-Chloro-2-bromoethane: This di-halogenated alkane is an excellent alkylating agent. The bromine atom is a better leaving group than chlorine, ensuring that the initial alkylation occurs via displacement of bromide. The less reactive chloride remains on the alkyl chain for subsequent derivatization.

-

Na₂CO₃ and KI: Sodium carbonate is a mild base that deprotonates the tetrazolone, forming the nucleophilic anion. Potassium iodide acts as a catalyst by undergoing a Finkelstein reaction with the alkylating agent, transiently forming a more reactive iodoethane intermediate, which accelerates the reaction.

-

Phase Transfer Catalysis (Alternative): Another robust method involves using 1,2-dichloroethane as the alkylating agent in a solvent like DMF with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[9] The PTC facilitates the transfer of the tetrazolone anion from the solid or aqueous phase to the organic phase where the reaction occurs.

-

Logical Workflow for Synthesis

Caption: Overall synthetic workflow from starting materials to final derivatives.

Mechanistic Insights & Rationale

The [3+2] Cycloaddition Mechanism

The formation of the tetrazolone ring is a concerted or stepwise pericyclic reaction. The Lewis acid-activated azide adds to the carbon-nitrogen double bond of the isocyanate. This process is highly efficient for creating the nitrogen-rich heterocyclic core in a single, atom-economical step.

Caption: Simplified mechanism of the [3+2] cycloaddition reaction.

The N-Alkylation Mechanism

The alkylation proceeds via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. The base generates the tetrazolone anion, which acts as the nucleophile. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (bromide) and forming the new nitrogen-carbon bond. The preference for alkylation at N4 is a known characteristic of 1-substituted tetrazol-5-ones under neutral or weakly basic conditions.[13]

Caption: The two-stage process of deprotonation followed by S_N2 attack.

Synthesis of Derivatives: Leveraging the Chloroethyl Handle

The true synthetic utility of this compound lies in its capacity as a versatile electrophile. The terminal chlorine atom is susceptible to displacement by a wide range of nucleophiles, opening a gateway to a vast library of derivatives. This is the key step in building more complex molecules where the tetrazolone moiety is tethered to another pharmacophore. A prime example is its use in the synthesis of Alfentanil, where it alkylates the secondary amine of 4-(N-phenylpropionamido)piperidine.

Caption: General pathway for derivatization via nucleophilic substitution.

Experimental Protocols & Data

The following protocols are presented as self-validating systems for researchers.

Protocol 1: Synthesis of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (Intermediate III)

-

Materials: Ethyl isocyanate, sodium azide, aluminum chloride (anhydrous), tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Under a nitrogen atmosphere, suspend sodium azide and anhydrous aluminum chloride in anhydrous THF in a flame-dried flask.

-

Heat the mixture to reflux to form the aluminum azide complex in situ.

-

Cool the mixture slightly and add ethyl isocyanate dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and carefully quench by slowly adding it to a cooled aqueous HCl solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure intermediate.

-

Protocol 2: Synthesis of this compound

-

Materials: 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (from Protocol 1), 1-chloro-2-bromoethane, sodium carbonate (anhydrous), potassium iodide, 4-methyl-2-pentanone.

-

Procedure:

-

Charge a flask with the tetrazolone intermediate, anhydrous sodium carbonate, and potassium iodide in 4-methyl-2-pentanone.

-

Add 1-chloro-2-bromoethane to the stirred suspension.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS. A water separator can be employed to remove byproducts.[9]

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final compound can be purified by vacuum distillation to achieve high purity (~80% yield).[9]

-

Data Presentation: Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |

| Target Compound | 69049-03-2[6][7][8] | C₅H₉ClN₄O[6][8] | 176.61[8] | BP: 82 °C @ 1 Torr[6] |

| Bromo-Analog | 84501-67-7[14][15] | C₅H₉BrN₄O[14][15] | 221.06[14] | Pale Yellow Liquid; BP: 90-93 °C @ 1 Torr[14] |

Conclusion: Field-Proven Insights and Future Directions

The two-step synthesis of this compound, beginning with a [3+2] cycloaddition followed by a selective N-alkylation, represents a highly refined and efficient pathway to a crucial pharmaceutical intermediate. The rationale behind the choice of reagents—from Lewis acids that activate the azide to dihaloalkanes that offer differential reactivity—underscores a deep understanding of reaction mechanisms to achieve high yield and purity.

The true value of this molecule is its role as a versatile platform for drug development. The chloroethyl group provides a reliable anchor for introducing diverse functionalities, enabling the exploration of a wide chemical space. The extensive use of tetrazoles as bioisosteres and pharmacophores continues to drive innovation in treating a range of diseases, from pain management to cancer and infectious diseases.[1][2][16] Future research will likely focus on developing even more sustainable and greener synthetic methodologies and applying this versatile building block to create novel therapeutics targeting a new generation of biological targets.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Available from: [Link]

-

ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Available from: [Link]

-

Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

-

ResearchGate. Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. Available from: [Link]

-

ResearchGate. Pharmacological application of tetrazole derivatives. Available from: [Link]

-

PubMed Central (PMC). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

-

National Institutes of Health (NIH). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

-

ResearchGate. Comparison of known drugs and their tetrazolone derivatives. Available from: [Link]

-

Organic Chemistry Portal. 1H-Tetrazole synthesis. Available from: [Link]

- Google Patents. Synthesis of 1-(2,4-difluoro-5-hydroxyphenyl)-1,4-dihydro-4-propyl-5H-tetrazol-5-one.

-

ResearchGate. Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones | Request PDF. Available from: [Link]

-

Bhumi Publishing. 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

-

SIELC Technologies. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies. Available from: [Link]

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. This compound | 69049-03-2 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, 95% 5 g | Request for Quote [thermofisher.com]

- 16. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS No. 69049-03-2). While its primary documented use is as a key intermediate in the synthesis of the potent opioid analgesic Alfentanil, the unique structural features of this molecule—namely the reactive chloroethyl group and the biologically active tetrazolone core—suggest a broader scope of utility in medicinal chemistry and agrochemical research. This document synthesizes known information with scientifically grounded hypotheses to present novel research avenues. Detailed, actionable experimental protocols are provided to empower researchers to explore these underexplored applications, from anticancer and antimicrobial agent development to the investigation of its potential as a novel herbicide.

Introduction: Beyond a Synthetic Intermediate

This compound is a specialized organic compound with the molecular formula C5H9ClN4O.[1] Its most prominent role in the scientific literature is as a crucial building block in the synthesis of Alfentanil, a potent, short-acting opioid analgesic.[1] Patent literature details its use in the alkylation of 4-(phenylamino)-4-(methoxymethyl)piperidine to form the core structure of the drug.[1]

However, to view this compound solely as a synthetic intermediate is to overlook the inherent potential encoded within its structure. The tetrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, present in numerous marketed drugs with diverse mechanisms of action, including antibacterial and antihypertensive agents.[2][3] Tetrazole derivatives are noted for their role as metabolically stable isosteres of carboxylic acids and their broad biological activities, which include anticancer and antibacterial properties.[2][4][5] Furthermore, the presence of a chloroethyl group introduces a reactive electrophilic site, capable of alkylating biological nucleophiles such as DNA and proteins—a mechanism of action leveraged by many established anticancer drugs.[1]

This guide, therefore, aims to expand the research perspective on this compound, proposing and detailing its potential application in two key research domains: Oncology & Infectious Disease and Agrochemical Science .

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing meaningful experiments.

| Property | Value | Source |

| CAS Number | 69049-03-2 | [1][6][7][8][9] |

| Molecular Formula | C5H9ClN4O | [1][6][8][9] |

| Molecular Weight | 176.61 g/mol | [1][8][9] |

| Density | ~1.45 g/cm³ | [1] |

| Boiling Point | ~206.6°C at 760 mmHg | [1] |

| Flash Point | ~78.8°C | [1] |

Proposed Research Application I: Medicinal Chemistry

The confluence of a tetrazolone core and a reactive chloroethyl group suggests significant potential in drug discovery.

Rationale: A Potential Alkylating Anticancer Agent

The chloroethyl moiety is a classic pharmacophore in oncology. Its mechanism involves the formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules, most notably DNA. This covalent modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

The tetrazolone ring, in this context, may serve multiple functions:

-

Modulation of Physicochemical Properties: Influencing solubility, membrane permeability, and metabolic stability.[3][10]

-

Bioisosteric Replacement: Acting as a bioisostere for other functional groups to enhance binding to target proteins.[3]

-

Intrinsic Biological Activity: The tetrazole moiety itself has been associated with anticancer properties.[2][4]

The proposed mechanism of action is illustrated below.

Caption: Proposed mechanism of action as an alkylating anticancer agent.

Experimental Protocol: In Vitro Anticancer Activity Screening

This protocol outlines a standard workflow for assessing the cytotoxic potential of the compound against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)

-

Normal human cell line (e.g., MRC-5 - lung fibroblast) for selectivity assessment

-

Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

Plate reader (spectrophotometer)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

-

-

Viability Assay (MTT Assay):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Rationale: A Potential Antimicrobial Agent

The tetrazole moiety is a known component of several antibacterial drugs, such as Cefotiam.[2] The mechanism of action for tetrazole-containing antimicrobials can vary widely. The alkylating potential of the chloroethyl group could also contribute to antimicrobial activity by targeting essential proteins and enzymes within bacteria or fungi, leading to disruption of cellular processes.

Proposed Research Application II: Agrochemical Science

The structural motifs present in this compound are also found in various agrochemicals.

Rationale: A Potential Herbicide

Tetrazolinone derivatives have been successfully developed and patented as herbicides.[11][12][13] These compounds often act by inhibiting key plant enzymes. For instance, some triazolinone herbicides, a related class, are known to inhibit protoporphyrinogen oxidase (Protox), an essential enzyme in chlorophyll biosynthesis.[14] Disruption of this pathway leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible plants. The specific substitutions on the tetrazolinone ring of the title compound could confer novel selectivity and potency profiles.

Caption: A typical workflow for screening potential herbicidal compounds.

Experimental Protocol: Primary Herbicidal Activity Screening

This protocol describes a straightforward seed germination and early growth assay to evaluate the pre-emergent herbicidal potential of the compound.

Objective: To assess the inhibitory effect of the compound on the germination and growth of representative monocot and dicot weed species.

Materials:

-

This compound

-

Acetone and Tween-20 (for formulation)

-

Seeds of a monocot weed (e.g., Echinochloa crus-galli - barnyard grass)

-

Seeds of a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

-

Petri dishes (9 cm diameter) with filter paper

-

Growth chamber with controlled light and temperature

Procedure:

-

Compound Formulation:

-

Prepare a 1000 ppm stock solution of the compound in acetone.

-

Create a series of dilutions (e.g., 10, 50, 100, 500 ppm) in distilled water containing 0.1% Tween-20 as a surfactant.

-

-

Assay Setup:

-

Place two layers of filter paper in each petri dish.

-

Pipette 5 mL of a test solution onto the filter paper. Use a water/surfactant solution as a negative control.

-

Evenly place 20-25 seeds of one plant species in each dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

-

Incubation:

-

Place the dishes in a growth chamber set to a 14/10 hour light/dark cycle at 25°C.

-

-

Data Collection (after 7-10 days):

-

Count the number of germinated seeds in each dish.

-

Measure the root length and shoot length of the seedlings.

-

Record any visual signs of phytotoxicity (e.g., chlorosis, necrosis).

-

-

Data Analysis:

-

Calculate the percent germination inhibition compared to the control.

-

Calculate the percent reduction in root and shoot growth.

-

Determine the concentration required for 50% growth reduction (GR50).

-

Synthesis and Characterization

While commercially available from several suppliers, researchers may need to synthesize or modify the compound.[7][8][15] The synthesis of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones typically involves multi-step reactions. One common route is the [3+2] cycloaddition of an azide to an isocyanate, or related multicomponent reactions.[4][16] Researchers interested in synthesizing derivatives could explore variations of the Ugi-azide multicomponent reaction, which allows for the combination of an aldehyde, an amine, an isocyanide, and an azide source to create diverse 1,5-disubstituted tetrazoles, a closely related structure.[16][17]

Characterization: Standard analytical techniques should be employed to confirm the identity and purity of the compound, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety and Handling

According to available safety data, this compound may cause skin, eye, and respiratory irritation.[18] Standard laboratory safety precautions should be followed.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely untapped, research potential. Its established role as a pharmaceutical intermediate provides a solid foundation for its availability and basic chemical understanding. However, its true value may lie in the synergistic combination of its alkylating chloroethyl group and its biologically active tetrazolone core.

The experimental frameworks provided in this guide offer a starting point for a systematic exploration of its potential as an anticancer, antimicrobial, or herbicidal agent. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the N-ethyl and N-chloroethyl groups to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound in both mammalian cells and plants.

-

In Vivo Efficacy: Progressing promising lead compounds from in vitro assays to in vivo animal or field models.

By moving beyond its current classification, the scientific community can unlock the full potential of this versatile chemical entity.

References

- This compound - Benchchem.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024-01-17).

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025-08-07).

- CN1130126C - Tetrazolinones as herbicides for use in paddy fields - Google Patents.

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023-04-03).

- Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH.

- CN1575128A - Selective herbicides comprising tetrazolinone derivatives - Google Patents.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH.

- PH12014502117A1 - Tetrazolinone compounds and its use as pesticides - Google Patents.

- US4734124A - Tetrazolinone herbicides - Google Patents.

- Syntheses and herbicidal activities of novel triazolinone derivatives - PubMed.

- This compound - Echemi.

- This compound Safety Data Sheets - Echemi.

- This compound | 69049-03-2 - ChemicalBook. (2025-10-14).

- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PubMed Central.

- Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature - MDPI.

- Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization.

- This compound - CymitQuimica.

- This compound - LookChem.

- 1,5-Disubstituted Tetrazoles: Synthesis and Characterization - Bhumi Publishing. (2025-03-15).

- 69049-03-2(this compound) Product Description.

- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. echemi.com [echemi.com]

- 7. This compound | 69049-03-2 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. 69049-03-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1130126C - Tetrazolinones as herbicides for use in paddy fields - Google Patents [patents.google.com]

- 12. CN1575128A - Selective herbicides comprising tetrazolinone derivatives - Google Patents [patents.google.com]

- 13. US4734124A - Tetrazolinone herbicides - Google Patents [patents.google.com]

- 14. Syntheses and herbicidal activities of novel triazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound [cymitquimica.com]

- 16. mdpi.com [mdpi.com]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Structural Analogs of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one: Synthesis, Characterization, and Biological Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of potent pharmaceuticals. The tetrazolinone core represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document delves into the synthetic methodologies for creating a diverse library of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones, details their spectroscopic characterization, and explores their potential as antimicrobial and anticancer agents. A critical analysis of the structure-activity relationships (SAR) is presented to guide future drug discovery efforts. Detailed, field-proven experimental protocols and data visualization are included to provide a practical resource for researchers in the field.

Introduction: The Significance of the 1,4-Disubstituted Tetrazol-5-one Scaffold

The five-membered, nitrogen-rich tetrazole ring is a well-established pharmacophore in medicinal chemistry.[1][2] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The tetrazole moiety is often employed as a bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[1][4]

Within the diverse family of tetrazole-containing compounds, the 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one (also referred to as tetrazolinone) core has emerged as a scaffold of significant interest. The parent compound, this compound, is a crucial building block in the synthesis of the potent opioid analgesic, Alfentanil. This highlights the importance of this heterocyclic system in the development of clinically relevant molecules.

The exploration of structural analogs of this parent compound is driven by the potential to discover novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. By systematically modifying the substituents at the N1 and N4 positions of the tetrazolinone ring, researchers can fine-tune the molecule's properties to target a variety of biological pathways. This guide will provide a detailed exploration of the synthesis, characterization, and biological evaluation of these promising analogs.

Synthetic Strategies for 1,4-Disubstituted Tetrazol-5-ones

The synthesis of 1,4-disubstituted tetrazol-5-ones can be approached through several strategic pathways. The choice of method often depends on the desired substituents and the availability of starting materials. A common and effective approach involves a multi-step synthesis commencing with the formation of a monosubstituted tetrazol-5-one, followed by N-alkylation or N-arylation.

Core Synthesis: Formation of the Tetrazol-5-one Ring

The foundational step in the synthesis of many 1,4-disubstituted tetrazol-5-ones is the construction of the heterocyclic ring. A widely employed method is the [3+2] cycloaddition reaction between an isocyanate and an azide.

Caption: General scheme for tetrazol-5-one ring formation.

This reaction is typically carried out in an aprotic solvent and can be catalyzed by Lewis acids to enhance the reactivity of the isocyanate. The resulting 1-substituted tetrazol-5-one serves as a versatile intermediate for further functionalization.

N4-Substitution: Alkylation and Arylation Reactions

With the 1-substituted tetrazol-5-one in hand, the next crucial step is the introduction of a substituent at the N4 position. This is typically achieved through N-alkylation or N-arylation reactions.

2.2.1. N-Alkylation with Alkyl Halides

A straightforward and widely used method for introducing alkyl groups at the N4 position is the reaction of the 1-substituted tetrazol-5-one with an alkyl halide in the presence of a base.

Caption: N-alkylation of the tetrazol-5-one core.